2-butyl-1-(2,5-dimethylbenzyl)-1H-benzimidazole
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Overview
Description
2-butyl-1-(2,5-dimethylbenzyl)-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzothiazoles and benzoxazoles. This particular compound features a benzimidazole core with a butyl group and a 2,5-dimethylbenzyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-1-(2,5-dimethylbenzyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the butyl and 2,5-dimethylbenzyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-butyl-1-(2,5-dimethylbenzyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-butyl-1-(2,5-dimethylbenzyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-butyl-1-(2,5-dimethylbenzyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-butyl-1H-benzimidazole
- 1-(2,5-dimethylbenzyl)-1H-benzimidazole
- 2-butyl-1-(2-methylbenzyl)-1H-benzimidazole
Uniqueness
2-butyl-1-(2,5-dimethylbenzyl)-1H-benzimidazole is unique due to the presence of both the butyl and 2,5-dimethylbenzyl groups. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other benzimidazole derivatives.
Properties
Molecular Formula |
C20H24N2 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-butyl-1-[(2,5-dimethylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C20H24N2/c1-4-5-10-20-21-18-8-6-7-9-19(18)22(20)14-17-13-15(2)11-12-16(17)3/h6-9,11-13H,4-5,10,14H2,1-3H3 |
InChI Key |
FQOCKPLVJGQYFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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